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Compound of Interest

Compound Name: Triphenylmethane

Cat. No.: B1682552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of

triphenylmethane, a fundamental aromatic hydrocarbon. The interpretation of its Infrared (IR),

Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR), and Mass Spectrometry (MS) data is detailed, offering a comprehensive reference for

the structural elucidation of this compound and related triarylmethane scaffolds.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of triphenylmethane.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment Intensity

3022 Aromatic C-H Stretch Medium

1597 - 1444 Aromatic C=C Stretch Strong

1078 - 1031 In-plane C-H Bending Medium

758 - 605 Out-of-plane C-H Bending Strong

Data sourced from a study on the characterization of triphenylmethane.[1]
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Table 2: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.44 - 6.94 Multiplet 15H
Aromatic Protons

(ortho, meta, para)

5.54 Singlet 1H Methine Proton (-CH)

Spectrum acquired in CDCl₃ at 90 MHz.[2]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (δ) ppm Assignment

144.1
Quaternary Carbon (C attached to 3 phenyl

rings)

129.5 Aromatic CH (ortho-carbons)

128.2 Aromatic CH (meta-carbons)

126.4 Aromatic CH (para-carbons)

56.8 Methine Carbon (-CH)

Spectrum acquired in CCl₄.[3]

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

244 100.0 [M]⁺ (Molecular Ion)

243 28.3 [M-H]⁺

167 85.8
[M-C₆H₅]⁺ (Triphenylmethyl

cation fragment)

166 43.9 [C₁₃H₁₀]⁺

165 72.2 [C₁₃H₉]⁺

152 17.2 [C₁₂H₈]⁺

Data obtained from Electron Ionization (EI) Mass Spectrometry.[2][4]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These

represent standard procedures for the analysis of small organic molecules like

triphenylmethane.

Infrared (IR) Spectroscopy: KBr Pellet Method
The infrared spectrum of solid triphenylmethane is typically obtained using the potassium

bromide (KBr) pellet technique to ensure the sample is transparent to the IR beam.

Materials and Equipment:

Fourier-Transform Infrared (FTIR) Spectrometer

Agate mortar and pestle

Hydraulic press with a pellet die (e.g., 13 mm)

Infrared-grade Potassium Bromide (KBr), dried

Triphenylmethane sample
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Spatula

Acetone (for cleaning)

Procedure:

Cleaning: Thoroughly clean the mortar, pestle, and pellet die components with acetone and

ensure they are completely dry to avoid contamination and moisture.

Sample Preparation: Weigh approximately 1-2 mg of the triphenylmethane sample and

transfer it to the agate mortar.

Grinding: Grind the sample until it becomes a fine powder.

Mixing: Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. Gently triturate the

KBr with the sample to achieve a homogeneous mixture.

Pellet Formation:

Transfer the mixture into the pellet die.

Place the die into a hydraulic press.

Apply a pressure of approximately 8-10 tons to form a transparent or translucent pellet.

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample

holder of the FTIR spectrometer. Acquire the spectrum over the desired range (e.g., 4000-

400 cm⁻¹). A background spectrum of a pure KBr pellet should also be recorded for

correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.1 ¹H NMR Spectroscopy

Instrumentation and Materials:

NMR Spectrometer (e.g., 90 MHz or higher)

NMR tube (5 mm)
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Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

Triphenylmethane sample

Pipettes

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of triphenylmethane in about 0.5-0.7

mL of CDCl₃ in a clean, dry NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a standard pulse sequence (e.g., zg30).

Typical acquisition parameters for a small molecule like triphenylmethane include:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16, depending on the sample concentration.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1682552?utm_src=pdf-body
https://www.benchchem.com/product/b1682552?utm_src=pdf-body
https://www.benchchem.com/product/b1682552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase the spectrum and reference the TMS peak to 0 ppm.

Integrate the signals.

2.2.2 ¹³C NMR Spectroscopy

Instrumentation and Materials:

NMR Spectrometer with a broadband probe

NMR tube (5 mm)

Deuterated solvent such as tetrachloromethane (CCl₄) or CDCl₃ with TMS

Triphenylmethane sample

Procedure:

Sample Preparation: Prepare a more concentrated solution than for ¹H NMR, typically 20-50

mg of triphenylmethane in 0.5-0.7 mL of the deuterated solvent.

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

Data Acquisition:

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200

ppm).

A standard proton-decoupled pulse sequence is typically used.

Due to the low natural abundance of ¹³C and longer relaxation times for quaternary

carbons, a larger number of scans is usually required compared to ¹H NMR.

Data Processing:

Perform a Fourier transform.

Phase the spectrum and reference the TMS signal to 0 ppm. The solvent signal can also

be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
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Mass Spectrometry: Gas Chromatography-Mass
Spectrometry (GC-MS)
Instrumentation and Materials:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Capillary column suitable for aromatic hydrocarbons (e.g., a non-polar or semi-polar column)

Helium (carrier gas)

Triphenylmethane sample

Volatile solvent (e.g., dichloromethane or hexane)

Procedure:

Sample Preparation: Prepare a dilute solution of triphenylmethane in a suitable volatile

solvent.

GC Method:

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample

without degradation (e.g., 250 °C).

Oven Temperature Program: A temperature gradient is used to separate components. For

triphenylmethane, a program could start at a lower temperature and ramp up to a higher

temperature to ensure elution.

Carrier Gas Flow: A constant flow of helium is maintained through the column.

MS Method:

Ionization Mode: Electron Ionization (EI) is standard for this type of analysis, typically at 70

eV.

Mass Range: Scan a mass-to-charge (m/z) range that includes the molecular weight of

triphenylmethane (244.33 g/mol ) and its expected fragments (e.g., m/z 50-300).
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Source and Transfer Line Temperatures: These are maintained at high temperatures (e.g.,

230 °C and 280 °C, respectively) to prevent condensation of the analyte.

Data Analysis: The resulting chromatogram will show a peak at the retention time of

triphenylmethane. The mass spectrum corresponding to this peak is then analyzed to

identify the molecular ion and fragmentation pattern.

Visualizations
Logical Workflow for Spectroscopic Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of an unknown compound, using triphenylmethane as an example.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Interpretation.

Chemical Structure of Triphenylmethane with NMR
Assignments
This diagram shows the structure of triphenylmethane with annotations for the chemically

distinct protons and carbons, corresponding to the NMR data.

Caption: Structure of Triphenylmethane with NMR Assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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